

Spectral Analysis of 2-Fluoro-4-methylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-4-methylphenylboronic acid

Cat. No.: B019590

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Disclaimer: Publicly available experimental spectral data for **2-Fluoro-4-methylphenylboronic acid** (CAS: 170981-26-7) is limited. The data presented in this guide is a predictive analysis based on the spectral properties of structurally analogous compounds, including 2-fluorophenylboronic acid, 4-methylphenylboronic acid, and other substituted phenylboronic acids. This document is intended to serve as a reference for researchers in the synthesis and characterization of this compound.

Introduction

2-Fluoro-4-methylphenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the development of pharmaceuticals and advanced materials. The presence of both a fluorine atom and a methyl group on the phenyl ring influences the electronic properties and reactivity of the molecule. Accurate characterization of this compound is essential for its effective use. This guide provides a predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized protocols for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral characteristics of **2-Fluoro-4-methylphenylboronic acid**. These predictions are derived from the analysis of related compounds and an understanding of the substituent effects on the phenyl ring.

Table 1: Predicted ^1H NMR Spectral Data

Solvent: DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Predicted Coupling Constants (J) (Hz) | Notes |
|--------------------|---|---------------------|---|--|
| B(OH) ₂ | ~8.0 - 8.5 | Broad Singlet | - | Chemical shift can be variable and dependent on concentration and water content. |
| H-6 | ~7.5 - 7.7 | Doublet | $^3\text{J}(\text{H},\text{H}) \approx 7\text{-}8$ | Deshielded due to proximity to the boronic acid group. |
| H-5 | ~6.9 - 7.1 | Doublet of Doublets | $^3\text{J}(\text{H},\text{H}) \approx 7\text{-}8$, $^4\text{J}(\text{H},\text{F}) \approx 8\text{-}10$ | Coupled to both H-6 and the fluorine atom. |
| H-3 | ~6.8 - 7.0 | Doublet | $^3\text{J}(\text{H},\text{F}) \approx 10\text{-}12$ | Coupled to the adjacent fluorine atom. |
| CH ₃ | ~2.3 | Singlet | - | Typical chemical shift for a methyl group on an aromatic ring. |

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted C-F Coupling (1J , 2J , 3J) (Hz) | Notes |
|--------------------------|---|---|---|
| C-1 (C-B) | ~125 - 130 | Not typically observed | The carbon atom attached to boron often shows a broad or unobserved signal. |
| C-2 (C-F) | ~160 - 165 | $^1J(C,F) \approx 240-250$ | Large one-bond coupling constant is characteristic of a C-F bond. |
| C-3 | ~115 - 120 | $^2J(C,F) \approx 20-25$ | Two-bond coupling to fluorine. |
| C-4 (C-CH ₃) | ~140 - 145 | $^3J(C,F) \approx 2-4$ | Three-bond coupling to fluorine. |
| C-5 | ~130 - 135 | $^4J(C,F) \approx 1-3$ | Four-bond coupling to fluorine. |
| CH ₃ | ~20 - 22 | - | Three-bond coupling to fluorine. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Vibration Type | Intensity | Notes |
|-----------------------------------|-----------------------------------|---------------|---|
| ~3300 - 3500 | O-H Stretch (B(OH) ₂) | Strong, Broad | Characteristic of the boronic acid hydroxyl groups, often involved in hydrogen bonding. |
| ~3000 - 3100 | C-H Stretch (Aromatic) | Medium | |
| ~2900 - 3000 | C-H Stretch (Methyl) | Medium | |
| ~1610 | C=C Stretch (Aromatic) | Medium-Strong | |
| ~1350 - 1400 | B-O Stretch | Strong | A key characteristic peak for boronic acids. |
| ~1250 | C-F Stretch | Strong | |
| ~1100 - 1200 | B-C Stretch | Medium | |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)

| m/z Value | Ion Type | Notes |
|-----------|--|--|
| 154.05 | [M] ⁺ or [M+H] ⁺ | The molecular ion peak, corresponding to the molecular weight of 153.95 g/mol. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C ₇ H ₈ BFO ₂ . |
| 136 | [M-H ₂ O] ⁺ | Loss of a water molecule. |
| 110 | [M-B(OH) ₂] ⁺ | Loss of the boronic acid group. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-15 mg of **2-Fluoro-4-methylphenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Process the raw data using Fourier transformation, followed by phase and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure full relaxation of quaternary carbons.
 - Process the data similarly to the ¹H NMR spectrum.
- Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts, splitting patterns, and coupling constants (especially C-F couplings in the ¹³C spectrum) to assign signals to the respective nuclei.

Infrared (IR) Spectroscopy

- Sample Preparation: As the compound is a solid, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum, typically in the range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum should be baseline-corrected and the peaks should be labeled. Compare the positions and shapes of the absorption bands with the predicted values to identify characteristic functional groups.

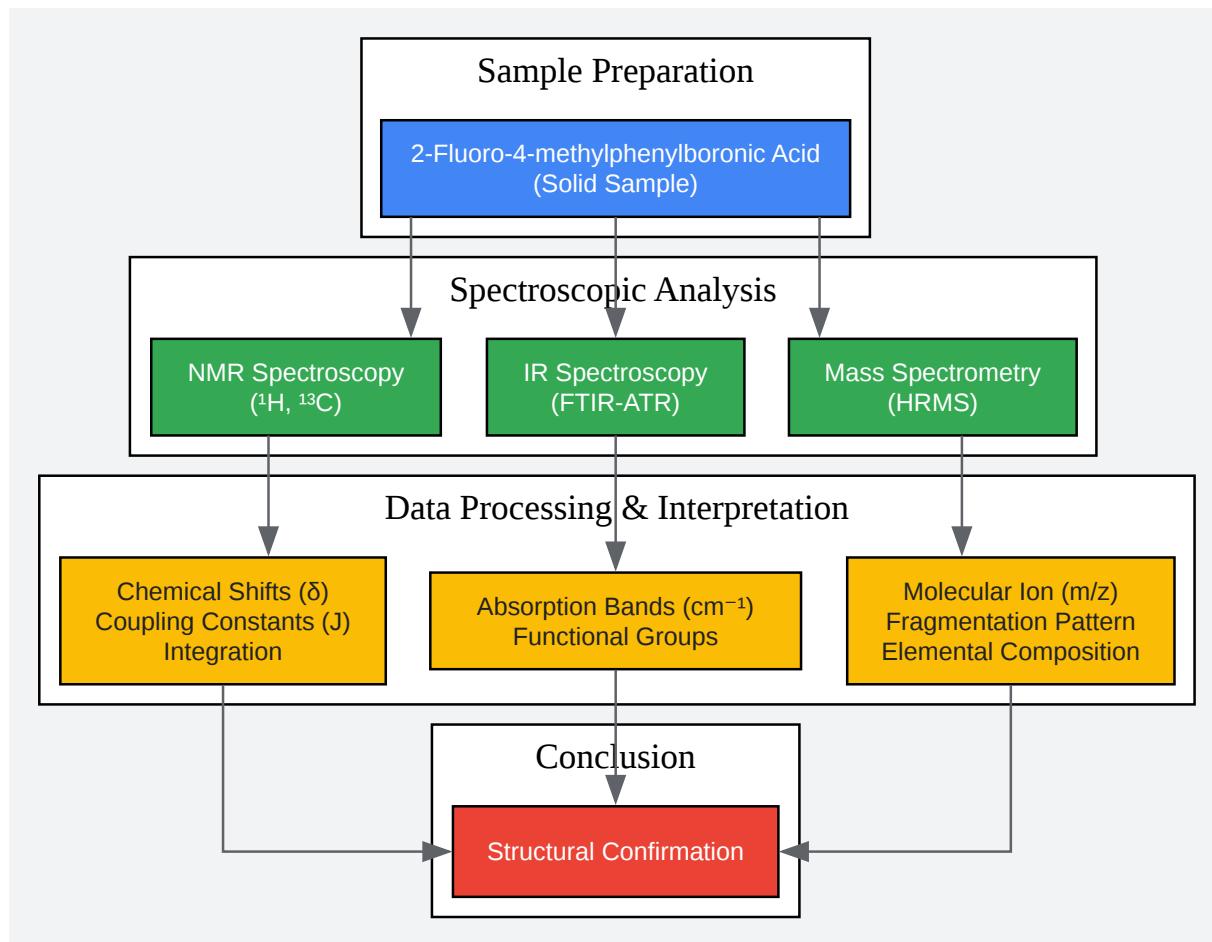
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an appropriate ionization source like Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition:
 - Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular ion peak.
 - For structural confirmation, perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
- Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated mass for the molecular formula $\text{C}_7\text{H}_8\text{BFO}_2$. Analyze the fragmentation pattern to

further confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis and characterization of **2-Fluoro-4-methylphenylboronic acid**.



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Caption: Workflow for spectral analysis of **2-Fluoro-4-methylphenylboronic acid**.

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